molecular formula C10H19NO B3142751 trans-2-Piperidin-1-ylcyclopentanol CAS No. 51217-01-7

trans-2-Piperidin-1-ylcyclopentanol

Cat. No.: B3142751
CAS No.: 51217-01-7
M. Wt: 169.26 g/mol
InChI Key: YJEHWGWZIACGHM-NXEZZACHSA-N
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Description

Significance of Piperidine-Substituted Cyclopentanol (B49286) Scaffolds in Modern Organic Synthesis

The piperidine (B6355638) ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in medicinal chemistry and natural products. mdpi.comnih.govijnrd.org It is a core component in numerous FDA-approved drugs, valued for its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile handle for engaging with biological targets. mdpi.comijnrd.org Piperidine derivatives have demonstrated a vast spectrum of pharmacological activities, including but not limited to anticancer, anti-Alzheimer's, and analgesic effects. ijnrd.org The development of synthetic methods to create substituted piperidines is a significant focus of modern organic chemistry. mdpi.comresearchgate.net

When the piperidine moiety is combined with a cyclopentanol scaffold, it creates a chiral, three-dimensional structure that is a valuable building block. ontosight.ai The cyclopentane (B165970) ring, being a non-planar carbocycle, provides a rigid framework that positions the piperidine and hydroxyl groups in a well-defined spatial orientation. This stereochemical control is highly sought after in the design of chiral ligands for asymmetric catalysis and as intermediates for complex molecule synthesis. researchgate.net For instance, optically active trans-2-(N,N-dialkylamino)cyclopentanols have been utilized as ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net The 1,2-amino alcohol motif itself is present in over 80 FDA-approved drugs and thousands of natural products, highlighting its importance. acs.org The fusion of these two key structural units—piperidine and trans-amino-cyclopentanol—thus yields a scaffold with significant potential for the development of novel catalysts and therapeutic agents.

Historical Context of trans-1,2-Aminoalcohol Synthesis and Related Analogues

The synthesis of 1,2-amino alcohols has a rich history, evolving from classical methods to highly sophisticated modern catalytic procedures. Traditionally, these compounds were often prepared through the nucleophilic ring-opening of epoxides with amines or their equivalents. acs.org While effective, this approach can sometimes lack regioselectivity and requires the pre-formation of an epoxide ring. Another classical approach involved the use of potentially hazardous reagents like hydrazoic acid to introduce the nitrogen functionality. Current time information in Bangalore, IN.

The quest for greater efficiency, safety, and stereocontrol has driven the development of new synthetic strategies. A significant advancement came with the development of catalytic asymmetric methods. For example, the enantioselective addition of carbamates to meso-epoxides, promoted by chiral catalysts, provides a scalable and operationally simple route to protected trans-1,2-amino alcohols. Current time information in Bangalore, IN. More recently, dual catalytic systems, such as Cr/photoredox catalysis, have enabled the synthesis of protected 1,2-amino alcohols from simple carbonyl compounds and α-silyl amines, which act as α-amino carbanion equivalents. acs.org This method represents a departure from traditional bond disconnections and allows for the functionalization of ketones, a class of electrophiles previously unreactive in similar systems. acs.org

Furthermore, chemoenzymatic methods have emerged as powerful tools for accessing enantiomerically pure amino alcohols. The resolution of racemic mixtures using enzymes, such as the lipase-catalyzed resolution of (±)-cis-2-aminocyclopentanol or trans-2-(diallylamino)cyclopentanol, offers a highly selective means to obtain optically pure building blocks. researchgate.netresearchgate.net The evolution of these synthetic methodologies, from stoichiometric reactions to advanced catalytic and enzymatic processes, reflects the enduring importance of the 1,2-amino alcohol scaffold and the continuous pursuit of more elegant and efficient ways to construct it. acs.orgnih.gov

Physicochemical and Spectroscopic Data

Precise experimental data for trans-2-Piperidin-1-ylcyclopentanol (B2517541) is not widely reported in publicly available literature. The following tables provide an overview of its basic identifiers and the expected spectroscopic characteristics based on its functional groups.

Physicochemical Properties

PropertyValueUnit
Molecular FormulaC₁₀H₁₉NO
Molecular Weight169.26 g/mol
CAS Number51217-01-7
Melting PointData not available°C
Boiling PointData not available°C
pKaData not available
LogPData not available

Spectroscopic Data Profile

TechniqueExpected Characteristic Signals
¹H NMR Signals corresponding to protons on the cyclopentane ring, including the proton on the carbon bearing the hydroxyl group (CH-OH). Signals for the α-protons on the piperidine ring adjacent to the nitrogen. A complex multiplet region for the remaining cyclopentane and piperidine methylene (B1212753) (-CH₂) protons.
¹³C NMR Resonances for the two distinct carbons of the cyclopentanol ring attached to the hydroxyl and piperidinyl groups. Multiple resonances corresponding to the carbons of the piperidine ring.
IR Spectroscopy A broad absorption band characteristic of O-H stretching (hydroxyl group), typically around 3300 cm⁻¹. C-H stretching absorptions just below 3000 cm⁻¹. C-N stretching absorptions in the fingerprint region.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation patterns consistent with the loss of a hydroxyl group, water, or cleavage of the piperidine or cyclopentane rings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-piperidin-1-ylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-6-4-5-9(10)11-7-2-1-3-8-11/h9-10,12H,1-8H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEHWGWZIACGHM-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H]2CCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to Trans 2 Piperidin 1 Ylcyclopentanol

Diastereoselective Synthesis of the trans-Cyclopentanol Moiety

The creation of the trans-relationship between the hydroxyl and piperidinyl groups on the cyclopentane (B165970) ring is a key challenge. Diastereoselective methods are employed to favor the formation of the trans isomer over the cis isomer.

Regioselective and Stereocontrolled Ring-Opening Reactions of Cyclopentene (B43876) Epoxides with Piperidine (B6355638) Derivatives

A prominent strategy for establishing the trans-1,2-aminoalcohol functionality involves the nucleophilic ring-opening of cyclopentene epoxide with piperidine. This reaction is generally governed by the SN2 mechanism, which dictates the stereochemical outcome.

The attack of the nucleophile (piperidine) occurs at one of the two electrophilic carbon atoms of the epoxide ring. In an SN2 reaction, the nucleophile attacks from the backside relative to the leaving group (the epoxide oxygen), resulting in an inversion of configuration at the site of attack. libretexts.org This inherent mechanism leads to the formation of a trans product. The regioselectivity of the attack, meaning which of the two epoxide carbons is attacked, is primarily influenced by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom. youtube.com

Under basic or neutral conditions, the reaction proceeds via a classic SN2 pathway where the less substituted carbon of the asymmetrically substituted epoxide is attacked. libretexts.org However, under acidic conditions, the reaction can exhibit more SN1 character. The epoxide oxygen is first protonated, making it a better leaving group. This can lead to a partial positive charge developing on the more substituted carbon, making it the preferred site of nucleophilic attack. libretexts.orgyoutube.com

Several catalysts have been explored to enhance the efficiency and regioselectivity of this transformation. For instance, carbon tetrabromide has been demonstrated as an effective catalyst for the regioselective ring-opening of epoxides with alcohols and water, suggesting its potential applicability to amine nucleophiles as well. organic-chemistry.org Nickel-catalyzed systems have also been developed for the regiodivergent opening of epoxides, where the choice of co-catalyst can direct the nucleophilic attack to either the more or less hindered position. nih.gov

A study on the stereoselective synthesis of pentacyclic steroids utilized the m-CPBA epoxidation of a steroidal alkene, followed by a selective epoxide ring-opening with nucleophilic amines. The high selectivity was attributed to the nucleophilic attack occurring at the least sterically hindered carbon of the epoxide in an SN2 fashion. shsbnu.net

Diastereoselective Cyclization Strategies Towards Piperidine-Fused Systems

Diastereoselective cyclization reactions represent another powerful approach to constructing the piperidine ring with controlled stereochemistry, which can be a precursor to or an analog of trans-2-Piperidin-1-ylcyclopentanol (B2517541). These methods often involve the formation of multiple stereocenters in a single step.

Visible-light-driven radical silylative cyclization of aza-1,6-dienes has been shown to produce densely functionalized piperidines. The diastereoselectivity of this process is dependent on the substitution pattern of the starting material. nih.gov Another approach involves a modular and diastereoselective (5+1) cyclization to form N-(hetero)aryl piperidines through a reductive amination/aza-Michael reaction sequence. url.edu

The use of organometallic complexes has also proven effective. For instance, the cycloaddition of benzaldiminetricarbonylchromium derivatives with 2-silyloxybuta-1,3-diene in the presence of a Lewis acid leads to the stereoselective synthesis of trans-2,6-diaryl-4-piperidones. rsc.org Furthermore, sequential hydride shift-triggered double C(sp3)–H bond functionalization has been utilized for the highly diastereoselective synthesis of medium-sized carbocycle-fused piperidines. researchgate.net

Radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been reported for the synthesis of 2,4-disubstituted piperidines. Interestingly, the choice of the radical initiator, such as tris(trimethylsilyl)silane (B43935) over tributyltin hydride, was found to significantly enhance the diastereoselectivity, favoring the trans isomer. cardiff.ac.uknih.gov

Enantioselective Synthesis of this compound

Achieving enantiocontrol in the synthesis of this compound is crucial for its use in asymmetric synthesis and as a chiral ligand. This involves strategies that can selectively produce one enantiomer over the other.

Asymmetric Catalysis in Chiral C-N and C-O Bond Formation

Asymmetric catalysis is a highly efficient method for the enantioselective synthesis of chiral compounds. researchgate.net This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. For the synthesis of this compound, this involves the asymmetric formation of either the C-N or C-O bond.

Copper-catalyzed asymmetric conjugate addition of Grignard reagents to various heterocyclic substrates has been a successful strategy for creating chiral nitrogen-containing heterocycles. rug.nl Similarly, copper-catalyzed tandem conjugate addition-intramolecular enolate trapping has been used to synthesize trans-1-alkyl-2-substituted cyclopropanes with high enantioselectivity, a strategy that could potentially be adapted for cyclopentane systems. nih.govorganic-chemistry.org

The development of catalytic C-N bond formation strategies is a significant area of research, with applications in the green amination of various molecules. rsc.org Cascade reactions, such as an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition, have been developed for the enantioselective synthesis of complex cyclic systems. chemistryviews.org

Chiral Auxiliary-Mediated Approaches to Stereocontrol

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. This method is a reliable way to achieve high levels of stereocontrol.

trans-2-Tritylcyclohexanol (TTC) has been identified as a highly effective chiral auxiliary in the permanganate-mediated oxidative cyclization of 2-methylenehept-5-enoates, leading to high diastereoselectivity. nih.govresearchgate.net The synthesis of high-affinity ligands for HIV protease inhibitors has been achieved using a chiral auxiliary-mediated conjugate reduction and asymmetric protonation. nih.gov The synthesis of new zwitterionic bicyclic lactams, which serve as scaffolds for 2-substituted-4-hydroxy piperidine derivatives, has been accomplished with high diastereoselectivity using a chiral auxiliary derived from (R)-(−)-2-phenylglycinol. nih.gov

Chiral AuxiliaryApplicationReference
trans-2-Tritylcyclohexanol (TTC)Permanganate-mediated oxidative cyclization nih.govresearchgate.net
(R)-(−)-2-phenylglycinol derivativeSynthesis of zwitterionic bicyclic lactams nih.gov

Desymmetrization Approaches in Piperidine Synthesis

Desymmetrization is a powerful strategy for the enantioselective synthesis of chiral molecules from achiral or meso starting materials. This approach involves the selective reaction of one of two enantiotopic or diastereotopic groups in a symmetrical molecule.

A desymmetrization approach for piperidine synthesis has been developed through the selective formation of a lactam. nih.gov This method has been extended to the synthesis of a γ-secretase modulator. acs.org Another desymmetrization strategy involves the use of chiral non-racemic oxazolo[3,2-a]piperidone lactams, which are generated through a cyclocondensation reaction involving dynamic kinetic resolution and/or desymmetrization of diastereotopic or enantiotopic ester groups. nih.gov The enantiocontrolled synthesis of 2,6-disubstituted piperidines has also been achieved by the desymmetrization of meso-2,6-dimethoxy-η-(3,4,5)-dihydropyridinylmolybdenum complexes. acs.org

Exploration of Green Chemistry Principles in Analogous Compound Synthesis

The synthesis of amino alcohols and their analogs is an area where the principles of green chemistry are being actively explored to reduce environmental impact, simplify procedures, and improve efficiency. These approaches focus on milder reaction conditions, the use of less hazardous substances, and improved atom economy.

Visible-light photocatalysis represents a significant green advancement for synthesizing 1,2-amino alcohols. rsc.org This method allows for the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones using water as the solvent at room temperature. rsc.org The protocol is noted for its broad substrate scope and mild conditions, offering a simple and effective pathway to 1,2-amino alcohols from readily available starting materials. rsc.org Another visible-light-catalyzed method for producing amino alcohol compounds solves problems of complex steps and low atom economy by offering a simple synthetic route with controllable and mild reaction conditions. patsnap.com

The development of robust, reusable catalysts is a cornerstone of green chemistry. Researchers at the Universitat de València have developed a process for obtaining β-amino alcohols using a heterogeneous catalytic system that is stable in the presence of moisture or air. uv.es This method produces β-amino alcohols directly from ethylene (B1197577) glycol in diol/water mixtures, avoiding the need for organic solvents or halogenated compounds. uv.es The heterogeneous nature of the catalyst allows for its recovery by filtration and reuse. uv.es

Enzymatic cascades provide another green route to amino alcohols, replacing traditional chemical methods that often require harsh conditions. An engineered two-enzyme cascade has been shown to selectively convert C4–C7 diols into the corresponding amino alcohols in an aqueous environment at room temperature and pressure. rsc.org This biocatalytic approach avoids the elevated temperatures, high pressures, and flammable reagents associated with many chemical amination processes using metal catalysts. rsc.org By optimizing the rate-limiting enzyme, researchers achieved a nearly 30-fold increase in amino alcohol production with 99% selectivity. rsc.org

Further green approaches include solvent-free reaction conditions. For example, 2-aminopyrimidine (B69317) derivatives have been synthesized in high yields by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines under solvent-free conditions at elevated temperatures, simplifying the process and reducing waste. nih.govmdpi.com

Table 1: Green Chemistry Approaches for Analogous Compound Synthesis

Green Chemistry Principle Methodology Substrates Key Advantages
Use of Renewable Feedstocks & Biocatalysis Engineered two-enzyme cascade C4–C7 diols Operates in water at room temp/pressure; high selectivity (99%); avoids flammable reagents. rsc.org
Catalysis Heterogeneous catalyst system Ethylene glycol and amines Catalyst is recoverable and reusable; uses water mixtures, avoiding organic solvents. uv.es
Photochemistry Visible-light photoredox catalysis N-aryl amino acids and carbonyl compounds Uses water as solvent; proceeds at room temperature; mild reaction conditions. rsc.org
Solvent-Free Synthesis Thermal reaction without solvent 2-amino-4,6-dichloropyrimidine and amines High yields; simplified procedure; reduced solvent waste. nih.govmdpi.com

Advances in Flow Chemistry and Continuous Processing for Related Synthetic Transformations

Flow chemistry and continuous processing are rapidly emerging as powerful tools for the synthesis of heterocyclic compounds, including piperidine derivatives, offering advantages in terms of safety, scalability, and reaction control compared to traditional batch methods.

A significant advancement is the use of flow microreactors for the electroreductive cyclization of imines with terminal dihaloalkanes to synthesize piperidine and pyrrolidine (B122466) derivatives. nih.govresearchgate.net This method provides good yields and can be scaled up for preparative synthesis through continuous electrolysis. nih.govresearchgate.net The large specific surface area of the microreactor enhances the efficiency of the reduction at the cathode. nih.govresearchgate.net This electrochemical approach is also considered a green method as it can eliminate the need for expensive or toxic reagents. nih.gov

Continuous flow protocols have also been developed for the rapid and highly diastereoselective synthesis of α-chiral piperidines. acs.orgorganic-chemistry.org One such protocol utilizes readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents to produce a variety of functionalized piperidines in high yields (>80%) and with excellent diastereoselectivity (>90:10 dr) within minutes. acs.org The process is readily scalable and demonstrates the utility of flow chemistry for producing drug precursors efficiently. acs.orgorganic-chemistry.org The ability to rapidly screen reaction conditions and achieve precise temperature and mixing control in a flow reactor contributes to the high selectivity observed.

Flow chemistry is also instrumental in the generation and use of organometallic reagents, which are often required for the synthesis of complex building blocks and active pharmaceutical ingredients. acs.org This technology enhances the safety of handling reactive intermediates. Furthermore, continuous flow has been applied to hydrogenation reactions. While many hydrogenation processes require specialized high-pressure equipment like Parr reactors, flow chemistry offers an alternative for achieving reductions under controlled conditions. rsc.org

Table 2: Advances in Flow Chemistry for Related Syntheses

Synthetic Target Flow Chemistry Method Reagents Key Advantages
Piperidine & Pyrrolidine Derivatives Electroreductive cyclization in a flow microreactor Imines and terminal dihaloalkanes Good yields; scalable via continuous electrolysis; eliminates toxic reagents. nih.govresearchgate.net
α-Chiral Piperidines Continuous flow protocol N-(tert-butylsulfinyl)-bromoimine and Grignard reagents Rapid reaction times (minutes); high yields and diastereoselectivity; scalable. acs.orgorganic-chemistry.org
General Piperidines Hydrogenation (potential application) Pyridine (B92270) derivatives Potential to avoid specialized high-pressure batch reactors; enhanced safety and control. rsc.org

Stereochemical Characterization and Control of Trans 2 Piperidin 1 Ylcyclopentanol

Analysis of Stereoisomeric Forms and Their Interrelationships

The analysis of stereoisomeric forms of trans-2-Piperidin-1-ylcyclopentanol (B2517541) is fundamental to understanding its purity and behavior. This involves assessing both the enantiomeric and diastereomeric composition of synthetic mixtures.

Determining the enantiomeric excess (e.e.) is crucial for evaluating the success of a chiral synthesis or resolution. nih.gov Several analytical techniques are employed for this purpose. While direct methods for this compound are not extensively documented in public literature, established methodologies for analogous chiral amines and amino alcohols are applicable. nih.govacs.org

One robust method involves high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS). nih.gov This technique can be used to determine the chiral purity of amino acids within a peptide after hydrolysis and can be adapted for free amino alcohols. nih.gov The process often involves hydrolysis of the sample in a deuterated acid, which helps to correct for any racemization that might occur during sample preparation. nih.gov

Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents. For instance, fluorine-19 (¹⁹F) NMR can be used after derivatizing the analyte with a fluorine-containing agent like 2-fluorobenzoylation. acs.org The resulting diastereomeric derivatives exhibit distinct chemical shifts in the presence of a chiral recognition agent, such as a cationic cobalt(III) complex, allowing for baseline peak separation and quantification of the enantiomers. acs.org

Fluorescence-based assays offer a high-throughput method for determining enantiomeric excess in chiral amino alcohols. nih.gov These assays are based on the dynamic self-assembly of the analyte with other components, such as 2-formylphenylboronic acid and a chiral fluorescent ligand, to form diastereomeric complexes. nih.gov Each complex exhibits a distinct fluorescence wavelength or intensity, which can be measured to determine the amount of each enantiomer with high accuracy. nih.gov

Table 1: Comparison of Enantiomeric Purity Assessment Methodologies

MethodPrincipleAdvantagesConsiderations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. csfarmacie.czDirect separation, accurate quantification. nih.govRequires specific chiral columns and method development. sigmaaldrich.com
Chiral SFC Similar to HPLC but uses supercritical fluid as the mobile phase. nih.govFaster separations, lower solvent consumption. tandfonline.comRequires specialized equipment.
NMR with Chiral Auxiliaries Formation of diastereomers with a chiral agent, leading to distinct NMR signals. acs.orgDoes not require separation, provides structural information.May require derivatization; sensitivity can be lower than chromatographic methods.
Fluorescence-Based Assays Formation of fluorescent diastereomeric complexes with distinct spectral properties. nih.govHigh-throughput, highly sensitive, requires small sample amounts. nih.govIndirect method, may be susceptible to interfering fluorescent compounds.

In the synthesis of 2-piperidin-1-ylcyclopentanol, both cis and trans diastereomers can be formed. The determination of the diastereomeric ratio (d.r.) is essential for characterizing the stereoselectivity of the synthetic route.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and direct method for determining the diastereomeric ratio. The protons on the cyclopentane (B165970) ring, particularly those attached to the carbons bearing the hydroxyl and piperidinyl groups (C1 and C2), will have different chemical shifts and coupling constants in the cis and trans isomers due to their different spatial orientations. By integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum, the ratio can be accurately calculated.

In cases where NMR signals overlap, chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase can be used to separate the diastereomers. Since diastereomers have different physical properties, they often exhibit different retention times, allowing for their quantification. mdpi.com For example, LC-DAD-MS analysis can be used to establish the ratio of diastereoisomers in a reaction mixture. mdpi.com

In some synthetic procedures, the diastereomeric ratio can be very high, favoring one isomer significantly. For instance, certain tandem reactions can produce compounds with three continuous stereocenters with diastereomeric ratios greater than 20:1. nih.gov

Chiral Resolution Techniques for Racemic this compound

The separation of the enantiomers of racemic this compound is necessary to obtain enantiopure forms. This process is known as chiral resolution.

Enantioselective chromatography is a powerful technique for separating enantiomers on both analytical and preparative scales. csfarmacie.cz This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net

For amino alcohols like this compound, several types of CSPs are effective. nih.gov These include:

Pirkle-type CSPs: These are based on small chiral molecules that are bonded to a support like silica (B1680970) gel.

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and show broad applicability.

Macrocyclic antibiotic CSPs: Phases like CHIROBIOTIC T and R are effective for separating various amino acids and amino alcohols. sigmaaldrich.com

Crown ether-based CSPs: These are particularly effective for resolving primary and secondary amino alcohols. nih.gov

High-Performance Liquid Chromatography (HPLC) is a common platform for these separations. nih.gov The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is critical for achieving good resolution. csfarmacie.cz Supercritical Fluid Chromatography (SFC) is an alternative that often provides faster and more efficient separations using supercritical carbon dioxide as the main mobile phase component, modified with alcohols like methanol. nih.govresearchgate.net For instance, the enantiomers of amino alcohols have been successfully separated on a Hypercarb support using L-(+)-tartaric acid as a chiral mobile phase additive in an SFC system. nih.gov

Table 2: Examples of Chiral Stationary Phases for Amino Alcohol Resolution

CSP TypeExampleTypical AnalytesSeparation Principle
Macrocyclic Glycopeptide CHIROBIOTIC T, R sigmaaldrich.comAmino acids, amino alcohols, cyclic amines. sigmaaldrich.comMultiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation.
Polysaccharide-based Chiralcel OD-H, Lux Cellulose-1 tandfonline.comresearchgate.netWide range of racemates, including amino acid derivatives. tandfonline.comFormation of transient diastereomeric complexes via hydrogen bonds and π-π interactions.
Crown Ether (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid nih.govPrimary and secondary amino alcohols. nih.govComplexation of the protonated amino group within the chiral crown ether cavity.
Pirkle-type Kromasil CHI-DMB nih.govPiperidine-2,6-diones and other nitrogen-containing heterocycles. nih.govπ-π interactions, hydrogen bonding, and dipole-dipole interactions.

A classical and industrially viable method for resolving racemates is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic base, this compound, with an enantiomerically pure chiral acid, known as a resolving agent. This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent. wikipedia.orgnii.ac.jp

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. google.com The process involves the following steps:

Salt Formation: The racemic amine and the chiral acid are dissolved in a suitable solvent. google.com

Fractional Crystallization: The solution is cooled or the solvent is slowly evaporated, causing the less soluble diastereomeric salt to crystallize out of the solution. wikipedia.orgrsc.org The choice of solvent is critical and can even determine which enantiomer crystallizes. rsc.org

Separation: The crystallized salt is separated by filtration.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the free, enantiomerically enriched amine. The other enantiomer remains in the filtrate and can be recovered.

This method has been successfully applied to resolve various piperidine (B6355638) derivatives and other cyclic amines. google.comnih.gov For example, racemic piperidine derivatives have been resolved using di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts. acs.orgnih.gov

Catalytic kinetic resolution (CKR) is a modern and efficient method for obtaining enantiomerically enriched compounds. This technique relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the other, slower-reacting enantiomer.

For cyclic secondary amines like this compound, a notable CKR method involves enantioselective acylation. nih.govacs.orgresearchgate.net One such system employs a combination of an achiral N-heterocyclic carbene (NHC) catalyst and a chiral hydroxamic acid co-catalyst. nih.govacs.orgacs.org This dual catalytic system facilitates the acylation of one enantiomer of the amine at a much higher rate than the other. ethz.ch This method is operationally simple, can be performed at room temperature, and produces enantioenriched amines that can be easily separated by a simple aqueous extraction. nih.govresearchgate.net This approach has demonstrated high selectivity factors for various cyclic amines. ethz.ch

Determination of Absolute Configuration

Single Crystal X-ray Diffraction Analysis with Flack Parameter

Single crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the relative arrangement of atoms. For chiral molecules, this technique can also be used to determine the absolute configuration through the analysis of anomalous scattering effects.

The Flack parameter, developed by H.D. Flack, is a crucial value derived from the diffraction data of a non-centrosymmetric crystal. It is used to determine the absolute structure of a crystal containing atoms that exhibit significant anomalous scattering. The parameter, 'x', is refined during the crystallographic analysis and ideally results in a value of 0 for the correct enantiomer and 1 for the inverted structure. A value close to 0.5 may indicate a racemic mixture or twinning.

For a definitive determination of the absolute configuration of this compound, a suitable single crystal would be required. The crystallographic data obtained would be analyzed to yield the Flack parameter, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for (1R,2R)-2-Piperidin-1-ylcyclopentanol
ParameterValue
Chemical FormulaC10H19NO
Crystal SystemOrthorhombic
Space GroupP212121
Flack Parameter (x)0.05(7)
ConclusionThe absolute configuration is confidently assigned as (1R,2R).

This table is illustrative and does not represent published data.

Electronic Circular Dichroism (ECD) Spectroscopy for Configurational Studies

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule, including its absolute configuration and conformation in solution.

The absolute configuration of a compound can be determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum for a known configuration. This computational approach, often employing Time-Dependent Density Functional Theory (TD-DFT), has become a reliable method for stereochemical assignment, especially when single crystals are not available.

In the case of this compound, an experimental ECD spectrum would be recorded. Concurrently, the ECD spectra for both the (1R,2R) and (1S,2S) enantiomers would be calculated. A match between the experimental and one of the calculated spectra would allow for the assignment of the absolute configuration.

Table 2: Hypothetical ECD Spectral Data for the Configurational Assignment of this compound
MethodObserved/Calculated Cotton Effects (Wavelength, nm; Molar Ellipticity, Δελ)Assigned Configuration
Experimental+2.5 at 210 nm, -0.8 at 245 nm(1R,2R)
Calculated (1R,2R)+2.8 at 208 nm, -1.1 at 242 nm
Calculated (1S,2S)-2.8 at 208 nm, +1.1 at 242 nm-

This table is illustrative and does not represent published data.

Conformational Analysis and its Influence on Stereoselectivity and Reactivity

The five-membered ring of cyclopentanol (B49286) is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope and twist forms. The substituents on the ring in this compound will influence the preference for a particular conformation to minimize steric strain.

The conformational preference of the piperidine and hydroxyl groups (axial vs. equatorial) has a profound impact on the molecule's reactivity and its ability to direct stereochemical outcomes in reactions where it might be used as a chiral auxiliary or catalyst. For instance, the accessibility of the lone pair on the nitrogen atom and the hydroxyl group for hydrogen bonding or coordination to a metal center is dictated by their conformational disposition.

Advanced Spectroscopic Analysis for Structural Elucidation of Trans 2 Piperidin 1 Ylcyclopentanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For trans-2-Piperidin-1-ylcyclopentanol (B2517541), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to establish the connectivity of atoms and, crucially, to determine the relative stereochemistry of the substituents on the cyclopentanol (B49286) ring.

The initial analysis would involve acquiring 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

To establish the connectivity between protons and carbons, a series of 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. oatext.com For this compound, COSY would show correlations between the proton on the carbon bearing the hydroxyl group (H-1) and the adjacent proton on the carbon bearing the piperidine (B6355638) group (H-2), as well as with the protons on the neighboring methylene (B1212753) group in the cyclopentane (B165970) ring. It would also reveal the coupling networks within the piperidine and cyclopentane rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. oatext.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. oatext.com HMBC is crucial for piecing together the entire molecular framework. For instance, it would show a correlation from the protons on the piperidine ring adjacent to the nitrogen to the C-2 carbon of the cyclopentanol ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. rsc.org This is particularly important for determining stereochemistry.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from similar structures.

PositionExpected ¹³C Chemical Shift (ppm)Expected ¹H Chemical Shift (ppm)
C-1~75~3.8 (m, 1H)
C-2~68~2.9 (m, 1H)
C-3~30~1.8-1.9 (m, 2H)
C-4~22~1.6-1.7 (m, 2H)
C-5~32~1.7-1.8 (m, 2H)
C-2' (Piperidine)~52~2.6 (m, 2H)
C-3' (Piperidine)~26~1.5 (m, 2H)
C-4' (Piperidine)~24~1.4 (m, 2H)
C-5' (Piperidine)~26~1.5 (m, 2H)
C-6' (Piperidine)~52~2.6 (m, 2H)

The trans configuration of the substituents on the cyclopentanol ring is confirmed through the analysis of proton-proton coupling constants (³JHH) and NOE data. In a cyclopentane ring, the coupling constant between adjacent protons depends on the dihedral angle between them. For a trans relationship, the protons at C-1 and C-2 would be on opposite sides of the ring.

A detailed analysis of the coupling patterns of H-1 and H-2 would be expected to show a relatively small coupling constant (typically 2-4 Hz), which is characteristic of a trans diaxial or diequatorial relationship in a five-membered ring, contrasting with the larger coupling constant expected for a cis relationship.

NOE studies provide definitive proof of the through-space proximity of atoms. In the trans isomer, an NOE correlation would not be expected between H-1 and H-2. Instead, NOEs would be observed between H-1 and protons on the same face of the cyclopentane ring, and similarly for H-2 with its neighbors on the opposite face. For example, an NOE might be observed between H-2 and a proton on C-5 on the same side of the ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elucidation of Fragmentation Pathways

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. wordpress.com This technique can differentiate between compounds with the same nominal mass but different elemental formulas.

Electron impact (EI) or electrospray ionization (ESI) techniques would be used to generate ions. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected:

Loss of a water molecule (-18 Da): The hydroxyl group can be easily lost as water, leading to a significant peak at [M-18]⁺.

Alpha-cleavage: Cleavage of the bond between C-1 and C-2 can occur, leading to fragments corresponding to the cyclopentanol ring and the piperidine moiety.

Fragmentation of the piperidine ring: The piperidine ring can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) or other small neutral molecules.

A representative table of expected HRMS data is shown below.

IonExpected m/zDescription
[M+H]⁺186.1545Protonated molecular ion
[M-H₂O+H]⁺168.1439Loss of water
[C₅H₉N]⁺83.0735Piperidine fragment
[C₅H₉O]⁺85.0653Cyclopentanol fragment

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy) for Functional Group and Conformational Insights

Vibrational spectroscopy, including FTIR and Raman, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the alcohol group. The C-H stretching vibrations of the cyclopentane and piperidine rings would appear in the 3000-2850 cm⁻¹ region. The C-N stretching vibration would likely be observed in the 1200-1000 cm⁻¹ range, and the C-O stretching of the secondary alcohol would appear around 1100-1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds. For this compound, the C-C bond vibrations of the rings would be expected to produce strong Raman signals.

A table of expected vibrational frequencies is provided below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
O-H stretch3400-3200FTIR
C-H stretch (aliphatic)3000-2850FTIR, Raman
C-N stretch1200-1000FTIR
C-O stretch1100-1050FTIR
Ring vibrations1000-800FTIR, Raman

Integration of Spectroscopic Data for Comprehensive Structural Characterization

The unambiguous structural elucidation of this compound is achieved through the integration of all spectroscopic data. The ¹H and ¹³C NMR data, along with 2D correlation experiments, establish the carbon-hydrogen framework and the basic connectivity. The stereochemistry is then definitively assigned using coupling constant analysis and NOE data. HRMS confirms the elemental composition and provides further structural clues through fragmentation analysis. Finally, FTIR and Raman spectroscopy confirm the presence of key functional groups. Together, these techniques provide a complete and detailed picture of the molecule's structure and stereochemistry.

Mechanistic Investigations of Reactions Involving Trans 2 Piperidin 1 Ylcyclopentanol

Elucidation of Reaction Pathways for trans-2-Piperidin-1-ylcyclopentanol (B2517541) Formation

The formation of this compound typically involves the ring-opening of cyclopentene (B43876) oxide by piperidine (B6355638). This reaction is a classic example of nucleophilic addition to an epoxide.

The reaction between an epoxide, such as cyclopentene oxide, and an amine, like piperidine, proceeds through a nucleophilic substitution (S_N_2) mechanism. In this process, the nitrogen atom of piperidine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

The key steps of the mechanism are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks one of the carbon atoms of the epoxide ring. This attack occurs from the backside relative to the carbon-oxygen bond of the epoxide.

Ring Opening: Simultaneously with the nucleophilic attack, the strained three-membered epoxide ring opens, with the oxygen atom accepting the electron pair from the broken carbon-oxygen bond to form an alkoxide intermediate.

Protonation: The resulting alkoxide is then protonated, typically by a solvent molecule or during an aqueous workup, to yield the final hydroxyl group of the amino alcohol product.

A critical feature of the S_N_2 mechanism in epoxide ring-opening is the inversion of stereochemistry at the site of nucleophilic attack. This backside attack dictates that the nucleophile (piperidine) and the newly formed hydroxyl group will be on opposite sides of the cyclopentane (B165970) ring, resulting in the exclusive formation of the trans isomer. The significant ring strain of the epoxide provides the driving force for this reaction to occur, even though an alkoxide is generally a poor leaving group.

Detailed transition state analysis for the specific reaction between cyclopentene oxide and piperidine is not extensively documented in publicly available literature. However, for analogous S_N_2 reactions involving amines and epoxides, computational studies often reveal a transition state where the nucleophilic nitrogen atom, the attacked carbon atom, and the leaving group oxygen atom are approximately collinear. The geometry of this transition state is crucial in determining the stereochemical outcome.

In the context of forming this compound, the transition state would involve the piperidine molecule approaching the cyclopentene oxide ring from the face opposite to the oxygen atom. This orientation minimizes steric hindrance and allows for optimal orbital overlap for the bond-forming and bond-breaking processes. The chair-like or envelope conformation of the cyclopentane ring in the transition state would also influence the activation energy and, consequently, the reaction rate.

Mechanistic Aspects of Subsequent Derivatization and Functionalization Reactions of this compound

Specific mechanistic investigations into the derivatization and functionalization of this compound are not widely reported. However, based on its structure, which contains a secondary alcohol and a tertiary amine, several reactions can be predicted.

The hydroxyl group can undergo typical alcohol reactions such as:

Esterification: Reaction with acyl chlorides or anhydrides would proceed through a nucleophilic acyl substitution mechanism.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, would follow an S_N_2 pathway.

Oxidation: Oxidation of the secondary alcohol to a ketone (2-(piperidin-1-yl)cyclopentanone) would involve mechanisms dependent on the oxidizing agent used (e.g., chromate-based reagents, Swern oxidation, or Dess-Martin periodinane).

The tertiary amine group is generally unreactive in many transformations but can be quaternized by reaction with alkyl halides through an S_N_2 mechanism.

Stereomechanistic Studies: Understanding the Origins of Stereocontrol in Related Transformations

While specific stereomechanistic studies on this compound are scarce, the principles of stereocontrol in the synthesis of related trans-2-aminocycloalkanols are well-established. The inherent trans stereochemistry of the starting material, a direct consequence of the epoxide ring-opening mechanism, is the primary element of stereocontrol for subsequent reactions.

Any further stereocenters introduced during derivatization would be influenced by the existing stereochemistry of the molecule. For instance, in a reaction at the carbon atom adjacent to the hydroxyl group, the bulky piperidinyl group and the hydroxyl group would exert steric hindrance, directing incoming reagents to the less hindered face of the molecule. This is a form of substrate-controlled diastereoselectivity. The conformational preference of the five-membered ring, which tends to adopt an envelope or half-chair conformation, would also play a significant role in dictating the approach of reagents and the stereochemical outcome of the reaction.

Computational and Theoretical Investigations of Trans 2 Piperidin 1 Ylcyclopentanol

Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular characteristics of trans-2-Piperidin-1-ylcyclopentanol (B2517541). DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently used to optimize the molecular geometry and to calculate electronic properties and stabilization energies. rsc.org

Electronic structure analysis through methods like Natural Bond Orbital (NBO) analysis can reveal the nature of intramolecular interactions. For instance, the interaction between the nitrogen lone pair of the piperidine (B6355638) ring and the antibonding orbitals of adjacent C-C or C-H bonds contributes to the molecule's stability. Furthermore, the presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding, which can significantly influence the conformational preferences and electronic properties of the molecule.

The stability of different conformers can be assessed by comparing their calculated energies. These calculations often show that the most stable conformer is the one that minimizes steric repulsions and maximizes stabilizing interactions, such as hydrogen bonds.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Exemplary Data)

ParameterValue
C-N (piperidine) bond length1.47 Å
C-O (cyclopentanol) bond length1.43 Å
C-N-C (piperidine) bond angle112.5°
C-C-O (cyclopentanol) bond angle110.8°
Dihedral Angle (N-C-C-O)175.2°

Note: The data in this table is illustrative and based on typical values found for similar structures in the literature.

Conformational Space Exploration and Energy Landscape Mapping

The conformational flexibility of this compound is a key determinant of its chemical and biological activity. The molecule possesses multiple rotatable bonds, including the C-N bond linking the two rings and the C-O bond of the hydroxyl group. The piperidine ring itself can undergo ring inversion between two chair conformations. researchgate.net

Exploring the conformational space involves systematically rotating these bonds and calculating the energy of each resulting conformation. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

For this compound, the conformational analysis would focus on the relative orientations of the piperidine and cyclopentanol (B49286) rings and the position of the hydroxyl group. The trans arrangement of the piperidinyl and hydroxyl groups on the cyclopentane (B165970) ring significantly influences the preferred conformations. mdpi.com Studies on similar N-acylpiperidines have shown a preference for an axial orientation of substituents at the 2-position due to allylic strain, which could also be a factor in the conformational preference of this molecule. nih.gov

The energy landscape mapping reveals the relative populations of different conformers at a given temperature, as well as the energy barriers for interconversion between them. This information is crucial for understanding which conformations are most likely to be present under specific conditions and how readily the molecule can change its shape.

Computational Prediction of Spectroscopic Parameters for Experimental Validation

Computational methods are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate the calculated structures and electronic properties. rsc.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shifts that are in good agreement with experimental values. researchgate.net Discrepancies between calculated and experimental shifts can often be resolved by considering solvent effects or by re-evaluating the conformational distribution of the molecule. For piperidine derivatives, the chemical shifts are sensitive to the conformation of the ring and the orientation of the substituents. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the interpretation of infrared (IR) and Raman spectra. The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the calculated spectrum with the experimental one can help to confirm the presence of specific functional groups and to identify the molecule's conformational state. For instance, the O-H stretching frequency can be sensitive to hydrogen bonding. mdpi.com

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Exemplary Data)

ParameterPredicted ValueExperimental Value
¹³C NMR Shift (C-OH)68.5 ppm69.2 ppm
¹H NMR Shift (H-C-OH)3.85 ppm3.91 ppm
IR Frequency (O-H stretch)3450 cm⁻¹3430 cm⁻¹

Note: The data in this table is illustrative. Experimental values would need to be obtained from actual measurements.

In Silico Studies of Reaction Mechanisms and Transition State Energetics for Synthetic Pathways

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, providing insights into the formation of this compound. A plausible synthetic route involves the reductive amination of 2-hydroxycyclopentanone with piperidine or the reaction of cyclopentene (B43876) oxide with piperidine.

Reaction Mechanism: By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile reveals the step-by-step mechanism of the reaction and identifies the rate-determining step. For example, in the aminolysis of an epoxide, computational studies can elucidate whether the reaction proceeds through a direct SN2 attack or involves intermediates. rsc.org

Transition State Energetics: The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur. Locating the transition state structure and calculating its energy is a key aspect of computational reaction mechanism studies. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. Computational studies on similar reactions, like the Thorpe reaction, have shown the importance of the catalyst in lowering the activation barrier. mdpi.com

These in silico studies can help to optimize reaction conditions by identifying the most favorable reaction pathways and by suggesting modifications to the reactants or catalysts that could improve the reaction yield and selectivity.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational changes and its interactions with the surrounding environment. oup.com

Solvent Effects: The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. researchgate.net For this compound, MD simulations in a solvent like water or ethanol (B145695) could reveal the nature of hydrogen bonding between the molecule and the solvent, as well as how the solvent affects the conformational equilibrium. The choice of the solvent model in the simulation is crucial for obtaining accurate results. mdpi.com Understanding these solvent effects is critical for predicting the molecule's behavior in a real-world chemical or biological system.

Applications in Advanced Organic Synthesis and Methodological Development

trans-2-Piperidin-1-ylcyclopentanol (B2517541) as a Chiral Building Block in the Synthesis of Complex Molecular Architectures

The rigid, stereodefined structure of this compound makes it an excellent chiral building block for the synthesis of more complex molecules. The piperidine (B6355638) ring, a common motif in many natural products and pharmaceuticals, can be readily introduced into a target molecule using this compound. nih.gov For instance, the piperidine structural unit is found in a variety of biologically active compounds, including those with necrotic, insecticidal, antibacterial, and antifungal properties. nih.gov The trans relationship between the hydroxyl and piperidinyl groups provides a specific spatial arrangement that can direct the stereochemical outcome of subsequent reactions, making it a valuable tool for asymmetric synthesis.

The utility of chiral building blocks like this compound is underscored by the increasing demand for single-enantiomer drugs in the pharmaceutical industry. nih.gov The ability to incorporate a pre-defined stereocenter from a readily available chiral building block simplifies the synthesis of enantiomerically pure target molecules, which is often a significant challenge. The synthesis of various alkaloids, which often feature piperidine rings, can be streamlined by employing such chiral building blocks. portico.org

Precursor for the Synthesis of Stereochemically Defined Analogues and Derivatives

The functional groups of this compound, the hydroxyl and the secondary amine within the piperidine ring, serve as handles for further chemical modifications. This allows for its use as a precursor in the synthesis of a wide array of stereochemically defined analogues and derivatives. For example, the hydroxyl group can be transformed into other functional groups or used as a directing group in subsequent reactions. The nitrogen atom of the piperidine ring can be functionalized to introduce additional substituents or to alter the electronic properties of the molecule.

This versatility allows for the creation of libraries of related compounds with varying steric and electronic properties, which is particularly useful in drug discovery and for structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent compound, chemists can fine-tune the biological activity or physical properties of the resulting derivatives.

Contribution to the Development of Novel Synthetic Reactions and Methodologies Utilizing the trans-1,2-Aminoalcohol Motif

The trans-1,2-aminoalcohol motif present in this compound is a key structural feature that has been exploited in the development of novel synthetic reactions and methodologies. dntb.gov.ua This motif is prevalent in a vast number of biologically active molecules, making the development of methods for its synthesis and functionalization a significant area of research. rsc.org

The development of catalytic enantioselective methods to generate trans-1,2-amino alcohols has been a major focus. nih.gov For instance, the enantioselective addition of carbamates to meso-epoxides, promoted by specific catalysts, provides an efficient route to these valuable compounds. nih.gov Additionally, copper-catalyzed reductive coupling methods have been developed for the enantioselective addition of N-substituted allyl groups to ketones, yielding chiral 1,2-aminoalcohol synthons. nih.govacs.org These methods often offer high levels of regio-, diastereo-, and enantioselectivity. nih.govacs.org The development of such reactions is crucial for expanding the toolbox of synthetic chemists and enabling the efficient construction of molecules containing the trans-1,2-aminoalcohol moiety.

Role in the Advancement of Asymmetric Synthesis Methodologies

The use of chiral ligands and auxiliaries derived from molecules like this compound has played a significant role in advancing asymmetric synthesis methodologies. The stereodefined framework of such compounds can effectively transfer chirality to a prochiral substrate in a catalytic or stoichiometric manner.

Future Research Trajectories and Perspectives in Trans 2 Piperidin 1 Ylcyclopentanol Chemistry

Emerging Synthetic Technologies for Scalable and Sustainable Production of Stereoisomers

The demand for enantiomerically pure chiral amino alcohols in pharmaceuticals and asymmetric catalysis necessitates the development of scalable and green production methods. rsc.org Future research will likely focus on moving beyond traditional multi-step syntheses, which often involve stoichiometric reagents and generate significant waste. frontiersin.orgwestlake.edu.cn

Biocatalysis: One of the most promising avenues is the use of engineered enzymes. frontiersin.org Biocatalytic strategies offer high stereoselectivity under mild conditions. frontiersin.orgresearchgate.net For instance, the use of engineered amine dehydrogenases (AmDHs) for the direct asymmetric reductive amination of α-hydroxy ketones presents a highly efficient route. frontiersin.org This method uses inexpensive ammonia (B1221849) as the amine source and generates water as the main byproduct, aligning with the principles of green chemistry. frontiersin.org Similarly, multi-enzyme cascades, such as coupling transketolase and transaminase enzymes, are being developed to create chiral amino alcohols from simple, low-cost substrates in one-pot systems. researchgate.net

Advanced Chemical Catalysis: Alongside biocatalysis, new frontiers in chemical catalysis are emerging. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides a facile, one-step process to produce chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) and high yields. nih.gov Another innovative approach is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, which constructs β-amino alcohols from readily available starting materials. westlake.edu.cn This method uses a radical polar crossover strategy to control chemo- and stereoselectivity, offering a modular pathway to previously difficult-to-synthesize products. westlake.edu.cn

Process Intensification: To improve sustainability, technologies like electrodialysis with bipolar membranes (EDBM) are being integrated with catalytic hydrogenation. rsc.org This approach allows for the efficient separation and recycling of acids used in the process, creating a closed-loop system that minimizes inorganic salt byproducts and represents a truly atom-economic route. rsc.org

Synthetic TechnologyKey FeaturesAdvantagesRelevant Substrates/Precursors
Engineered Amine Dehydrogenases (AmDHs)Direct asymmetric reductive amination of ketones. frontiersin.orgHigh stereoselectivity, uses inexpensive ammonia, mild conditions, generates water as byproduct. frontiersin.orgα-hydroxy ketones. frontiersin.org
Multi-Enzyme CascadesSequential or recycling cascades involving enzymes like transaminases and transketolases. researchgate.netOne-pot synthesis from simple substrates, cost-effective, sustainable. researchgate.netSerine, pyruvate, glycolaldehyde. researchgate.net
Ruthenium-Catalyzed Asymmetric Transfer HydrogenationHighly enantioselective reduction of unprotected α-ketoamines. nih.govFacile one or two-step process, >99% ee, high yields, avoids protection/deprotection steps. nih.govUnprotected α-ketoamines. nih.gov
Chromium-Catalyzed Asymmetric Cross-CouplingRadical polar crossover strategy for coupling aldehydes and imines. westlake.edu.cnModular synthesis, high chemo- and stereoselectivity, uses readily available starting materials. westlake.edu.cnAldehydes and imines. westlake.edu.cn
Integrated Catalytic Hydrogenation and EDBMCombines catalysis with electrodialysis for product separation and reagent recycling. rsc.orgAtom-economic, eliminates inorganic salt byproducts, sustainable closed-loop process. rsc.orgChiral amino acids (e.g., L-alanine). rsc.org

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms and molecular interactions is critical for optimizing existing synthetic methods and designing new ones. The integration of advanced spectroscopic techniques and computational modeling is becoming indispensable in the study of complex molecules like trans-2-Piperidin-1-ylcyclopentanol (B2517541).

Spectroscopic Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for mechanistic investigation. Detailed ¹H and ¹³C NMR experiments are crucial for elucidating the pathways of catalytic reactions, such as the asymmetric ring-opening of meso-epoxides to form β-amino alcohols, by identifying key intermediates and transition states. organic-chemistry.org For more complex systems, advanced techniques like Circular Dichroism (CD) spectroscopy can be employed to study changes in the secondary structure of macromolecules (like proteins) when they interact with amino alcohol derivatives, providing insight into binding modes. mdpi.com Fluorescence spectroscopy is another powerful tool used to characterize the interactions between amino alcohol compounds and biological targets like human serum albumin by monitoring changes in the fluorescence of amino acid residues such as tryptophan. mdpi.com

Computational Chemistry: Computational studies offer a molecular-level view that complements experimental data. Density Functional Theory (DFT) calculations are increasingly used to understand the regio- and diastereoselectivity of reactions, for example, by modeling the transition states in the aminolysis of epoxides to confirm the role of catalysts or solvent molecules. researchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful tools for exploring the interactions of piperidine-containing compounds with biological targets like receptors or enzymes. nih.govnih.gov These simulations can identify crucial amino acid residues involved in binding and help decipher the binding mode of ligands, providing a rational basis for the structure-based design of new, more potent analogues. nih.govnih.gov

TechniqueApplication in Amino Alcohol ChemistryType of Insight Provided
¹H and ¹³C NMR SpectroscopyElucidation of catalytic reaction pathways for amino alcohol synthesis. organic-chemistry.orgIdentification of intermediates; confirmation of reaction mechanism. organic-chemistry.org
Fluorescence SpectroscopyCharacterizing interactions with proteins (e.g., human serum albumin). mdpi.comBinding affinity and mode of interaction. mdpi.com
Circular Dichroism (CD) SpectroscopyAnalyzing conformational changes in proteins upon ligand binding. mdpi.comImpact of binding on protein secondary structure. mdpi.com
Density Functional Theory (DFT)Investigating reaction selectivity and transition states. researchgate.netUnderstanding the origins of regio- and diastereoselectivity. researchgate.net
Molecular Docking & Dynamics (MD)Simulating the binding of piperidine (B6355638) derivatives to biological targets. nih.govnih.govIdentification of key binding interactions and prediction of ligand affinity. nih.gov

Exploration of Novel Chemical Transformations and Unique Reactivity Patterns of the Compound

The bifunctional nature of this compound, possessing both a secondary amine and a secondary alcohol, presents a rich platform for exploring novel chemical transformations. Future research will likely focus on leveraging this inherent reactivity to build more complex and valuable molecular architectures.

The nucleophilic piperidine nitrogen and the adjacent hydroxyl group can act in concert or be addressed selectively to achieve unique reactivity. This vicinal amino alcohol motif is a key structural component in a vast array of synthetic molecules. researchgate.net Research can be directed towards using this compound as a chiral scaffold. For example, the functional groups can react intramolecularly to form strained ring systems or intermolecularly to create dimers or polymers. The reaction with aldehydes, for instance, can lead to the formation of imines (Schiff bases), which can then undergo further transformations like cyclization or rearrangement. libretexts.org

The formation of oxazolidines through reaction with aldehydes or ketones is a well-established transformation for related amino alcohols and could be applied here to serve as a protective group strategy or as a key step in the synthesis of more complex heterocyclic systems. diva-portal.org Furthermore, the hydroxyl group can be transformed into a better leaving group, facilitating substitution reactions or eliminations to introduce unsaturation into the cyclopentane (B165970) ring. Conversely, the amine can be acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions, further diversifying the molecular structure. The development of diastereoselective transformations on the cyclopentane core, guided by the existing stereocenters, could allow access to a library of cyclopentane derivatives with high structural complexity. researchgate.net

Design and Synthesis of Structurally Related Analogues for Further Methodological Advancement

The systematic design and synthesis of analogues based on the this compound core is a critical trajectory for advancing its applications, particularly in medicinal chemistry and catalysis. This involves making targeted structural modifications to probe and optimize biological activity or catalytic performance, a process known as establishing a structure-activity relationship (SAR). drugdesign.orgmans.edu.eg

Research in this area involves modifying key positions of the molecule. For example, in the related field of aminocyclopentitol glycosidase inhibitors, analogues are prepared by altering the substituents on the amine function to act as "aglycon mimics," which can significantly enhance inhibitory activity and selectivity. rsc.org A thorough SAR analysis often reveals that a precise stereochemical match between the inhibitor and the enzyme's active site is crucial for potent inhibition. rsc.org

Similarly, for piperidine-based compounds targeting specific receptors, analogues are synthesized by modifying the piperidine ring or its substituents. The synthesis of piperidinyl piperidine analogues has led to the identification of potent and highly selective M2 muscarinic receptor antagonists. nih.gov In another example, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues were developed as selective glutaminase (B10826351) 1 (GLS1) inhibitors for potential anticancer applications. nih.gov The synthesis of a library of derivatives, such as N-substituted 1,3-aminoalcohols based on an isosteviol (B191626) scaffold, has been used to study how different N-benzyl moieties affect antiproliferative activity against cancer cell lines. nih.gov Future work on this compound will undoubtedly involve creating libraries of such analogues to discover new lead compounds for drug discovery or to develop more efficient chiral ligands and catalysts.

Analogue ClassStructural ModificationPurpose/ApplicationReference
Aminocyclopentitol Glycosidase InhibitorsVarying N-alkyl substituents (aglycon mimics).To enhance inhibitory activity and selectivity against glycosidases. rsc.org
Piperidinyl Piperidine AnaloguesModifications to the second piperidine ring and linker.To develop potent and selective M2 muscarinic receptor antagonists. nih.gov
Thiadiazolyl-piperidinyl-ethanol AnaloguesIntroducing hydrophilic skeletons and different chains.To discover potent and selective glutaminase 1 (GLS1) inhibitors. nih.gov
Isosteviol-Based 1,3-AminoalcoholsVarying N-benzyl substitutions on the amino group.To investigate structure-activity relationships for antiproliferative activity. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for the initial preparation of trans-2-Piperidin-1-ylcyclopentanol?

Answer:
A robust synthetic route begins with cyclopentanol derivatives, incorporating piperidine via nucleophilic substitution or reductive amination. Key steps include:

  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to ensure trans-configuration .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the product. Validate purity via HPLC (>95%) .
  • Safety : Monitor exothermic reactions during piperidine incorporation due to its high basicity.

Methodological Framework : Follow the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize synthetic steps that balance yield and practicality .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1H/13C NMR to confirm stereochemistry and piperidine ring integration. Compare shifts with computational predictions (e.g., DFT) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect isotopic patterns.
  • IR Spectroscopy : Identify hydroxyl and amine functional groups (broad ~3300 cm⁻¹ for -OH, sharp peaks for N-H stretches).
    Validation : Cross-reference data with published analogs in databases like SciFinder or Reaxys, excluding non-peer-reviewed sources (e.g., ) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Systematic Review : Apply the HPV Chemical Challenge Program protocol to aggregate and evaluate experimental data .
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to assess heterogeneity across studies. Variables to control:
    • Purity thresholds (≥98% vs. lower grades).
    • Assay conditions (pH, temperature, cell lines).
  • Replication Studies : Reproduce conflicting experiments under standardized protocols, documenting deviations in supplementary materials .

Data Interpretation : Address biases using PICO (Population, Intervention, Comparison, Outcome) to isolate variables influencing activity .

Advanced: What strategies enhance enantiomeric purity during the synthesis of this compound?

Answer:

  • Chiral Resolution : Employ diastereomeric salt formation with tartaric acid derivatives.
  • Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru-BINAP) for kinetic resolution .
  • Analytical Monitoring : Chiral HPLC or capillary electrophoresis to quantify enantiomeric excess (ee) at intermediate stages.
    Optimization : Apply Design of Experiments (DoE) to test factors like catalyst loading, solvent polarity, and temperature .

Basic: How to ensure reproducibility in synthesizing this compound?

Answer:

  • Detailed Protocols : Document all steps, including solvent batch numbers and equipment calibration. Use SI (Supporting Information) for冗长 procedures .
  • Open Data : Share raw NMR/MS files in repositories like Zenodo for peer validation.
  • Collaborative Verification : Partner with independent labs to cross-validate yields and spectral data .

Advanced: How can computational models predict the physicochemical properties of this compound?

Answer:

  • Molecular Dynamics (MD) : Simulate solubility and logP values using force fields (e.g., OPLS-AA) in water/octanol systems.
  • Quantum Chemistry : Calculate pKa via COSMO-RS to assess protonation states under physiological conditions.
  • Validation : Compare predictions with experimental data from high-throughput screening .

Limitations : Address discrepancies by refining computational parameters (e.g., solvation models) in iterative cycles .

Basic: What ethical considerations apply to in vitro studies involving this compound?

Answer:

  • Toxicity Screening : Pre-test compounds in immortalized cell lines (e.g., HEK293) before primary cell use.
  • Data Transparency : Disclose conflicts of interest and funding sources in publications .
  • Compliance : Follow institutional guidelines for chemical waste disposal and lab safety audits .

Advanced: How to design a structure-activity relationship (SAR) study for this compound derivatives?

Answer:

  • Scaffold Modification : Synthesize analogs with variations in the piperidine ring (e.g., N-methylation) or cyclopentanol hydroxyl position.
  • High-Throughput Assays : Use automated platforms (e.g., Echo® Liquid Handler) to test analogs against target receptors.
  • Statistical Analysis : Apply multivariate regression to correlate structural features with bioactivity .

Reporting : Use the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure the study .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.